molecular formula C11H12N2O3 B029612 5-Hydroxytryptophan CAS No. 56-69-9

5-Hydroxytryptophan

Cat. No.: B029612
CAS No.: 56-69-9
M. Wt: 220.22 g/mol
InChI Key: LDCYZAJDBXYCGN-UHFFFAOYSA-N
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Description

5-Hydroxytryptophan is a naturally occurring amino acid and a chemical precursor in the biosynthesis of the neurotransmitter serotonin. It is derived from the amino acid tryptophan and is found in the seeds of the African plant Griffonia simplicifolia. This compound plays a crucial role in the regulation of mood, sleep, and appetite by increasing serotonin levels in the brain .

Mechanism of Action

Target of Action

5-Hydroxytryptophan (5-HTP) is a naturally occurring amino acid and a chemical precursor as well as a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin . The primary target of 5-HTP is the serotonergic system in the brain . It serves as a precursor to the neurotransmitter serotonin, which plays a crucial role in regulating mood, sleep, and appetite .

Mode of Action

5-HTP works by increasing the production of serotonin in the brain . It is produced from the amino acid tryptophan through the action of the enzyme tryptophan hydroxylase . This enzyme adds a hydroxy group to the 5 position of tryptophan to generate 5-HTP . 5-HTP is then rapidly converted to serotonin (5-HT) by the enzyme aromatic amino acid decarboxylase .

Biochemical Pathways

The serotonin pathway is initiated by tryptophan hydroxylase (TPH) that adds a hydroxy group to the 5 position of tryptophan to generate 5-HTP . This is the rate-limiting step in serotonin synthesis . 5-HTP is then rapidly decarboxylated to become serotonin . Studies show that only a minor fraction of tryptophan is utilized for serotonin synthesis whereas a larger fraction of the tryptophan pool enters the kynurenic pathway .

Pharmacokinetics

The pharmacokinetics of 5-HTP is characterized by rapid absorption and elimination . This rapid absorption can cause a rapid onset of adverse events, and the rapid elimination can cause fluctuating exposure . Slow-release delivery of 5-htp can enhance its pharmacological properties by maintaining plasma 5-htp levels within the range enhancing brain serotonin function .

Result of Action

The increase in serotonin levels in the brain due to 5-HTP supplementation can have several effects. It may help to alleviate symptoms of depression and anxiety, promote better sleep, and regulate appetite . Clinical pilot trials suggest that 5-HTP can augment the antidepressant efficacy of serotonin reuptake inhibitors .

Action Environment

The action of 5-HTP can be influenced by various environmental factors. For example, gut bacteria can metabolize 5-HTP to 5-hydroxyindole (5-HI) via the tryptophanase (TnaA) enzyme . This process is inhibited upon pH reduction .

Biochemical Analysis

Biochemical Properties

5-Hydroxytryptophan is involved in various biochemical reactions. It is derived from tryptophan (trp), and the hydrogen atoms at the 5′-position on the benzene ring of trp are replaced by hydroxyl groups . It interacts with enzymes such as tryptophan hydroxylase (TPH), which is a rate-limiting step in the synthesis of serotonin .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by increasing serotonin levels in the brain, which may help to alleviate symptoms of depression and anxiety, promote better sleep, and regulate appetite . It also plays a role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to serotonin. This process is facilitated by the enzyme aromatic L-amino acid decarboxylase . It exerts its effects at the molecular level by increasing serotonin levels, which can bind to serotonin receptors and influence various physiological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is well-absorbed from an oral dose, with about 70 percent ending up in the bloodstream . Over time, it can influence serotonin synthesis and have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. Studies have shown that elevated dietary this compound has a suppressive effect on aggressive behavior and post-stress plasma cortisol concentrations in vertebrates . High doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in the metabolic pathway of serotonin synthesis. It is first hydroxylated to this compound by tryptophan hydroxylase, which is then decarboxylated by aromatic L-amino acid decarboxylase to form serotonin . This pathway involves interactions with enzymes such as tryptophan hydroxylase and aromatic L-amino acid decarboxylase .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can cross the blood-brain barrier, making it more effective at increasing serotonin levels in the brain compared to tryptophan alone . It is also absorbed into blood, enterochromaffin cells, platelets and intestinal mucosal epithelial cells facilitated by serotonin transporter .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it is converted to serotonin . It can also be found in the chloroplast after being converted to 5-methoxytryptamine by ASMT (or together with COMT) and then acetylated by SNAT to produce melatonin .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hydroxytryptophan can be synthesized through several methods:

Industrial Production Methods:

Chemical Reactions Analysis

5-Hydroxytryptophan undergoes several types of chemical reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Neuropsychiatric Applications

Depression Treatment
5-HTP has been studied extensively as a potential treatment for depression. Research indicates that it can significantly reduce depressive symptoms when compared to placebo treatments. A systematic review highlighted that 5-HTP and tryptophan were effective alternatives to traditional antidepressants, although they may cause side effects such as dizziness and gastrointestinal issues .

Case Study: Efficacy in Depression
A randomized controlled trial demonstrated that participants receiving 5-HTP showed a marked improvement in depression scales compared to those on placebo. The study emphasized the need for more extensive trials to validate these findings and assess long-term safety .

StudyParticipantsTreatmentOutcome
Adults with unipolar depression5-HTP vs. placeboSignificant reduction in depressive symptoms

Gut Microbiota Modulation

Recent studies have explored the impact of 5-HTP on gut microbiota, particularly its role in the "microbiota-gut-brain axis." A study on mice revealed that oral administration of 5-HTP restored gut microbiota dysbiosis associated with depression-like behaviors, suggesting its potential use in treating metabolic disorders linked to mental health .

Case Study: Gut Microbiome Restoration
In a controlled experiment, mice treated with 5-HTP exhibited significant improvements in gut microbial diversity and reductions in depressive symptoms. This suggests that 5-HTP may help regulate gut health, which is increasingly recognized as crucial for mental well-being .

StudyModelTreatmentFindings
Mice with depression-like behaviorsOral 5-HTPRestored gut microbiota diversity

Athletic Performance Enhancement

5-HTP has also been investigated for its potential benefits in athletic performance and recovery. A study conducted among athletes indicated that supplementation with 5-HTP could enhance physical performance during endurance activities by improving mood and reducing perceived exertion .

Case Study: Athletic Performance
In a double-blind study, athletes who ingested 5-HTP before endurance tests reported lower fatigue levels and improved performance metrics compared to those receiving a placebo .

StudyParticipantsInterventionPerformance Metrics
Endurance athletes5-HTP supplementationImproved endurance performance

Other Clinical Applications

Beyond depression and athletic performance, 5-HTP has shown promise in treating various conditions such as insomnia, fibromyalgia, chronic headaches, and obesity. Its ability to increase serotonin levels is believed to contribute to these therapeutic effects.

Case Study: Fibromyalgia Management
A clinical trial involving fibromyalgia patients found that those treated with 5-HTP experienced significant reductions in pain and improved sleep quality compared to the control group .

Biological Activity

5-Hydroxytryptophan (5-HTP) is a naturally occurring amino acid and chemical precursor to serotonin, a neurotransmitter that plays a crucial role in regulating mood, sleep, and appetite. This article explores the biological activity of 5-HTP, focusing on its physiological effects, therapeutic applications, and relevant research findings.

5-HTP is synthesized from the essential amino acid tryptophan through the action of the enzyme tryptophan hydroxylase (TPH), which exists in two isoforms: TPH1 and TPH2. This conversion is the rate-limiting step in the biosynthesis of serotonin. Following its synthesis, 5-HTP is decarboxylated to produce serotonin, which can further be converted into melatonin .

2. Physiological Effects

The physiological effects of 5-HTP are diverse, impacting several systems in the body:

  • Mood Regulation : 5-HTP has been extensively studied for its antidepressant properties. Clinical trials have shown that it can significantly reduce symptoms of depression, particularly in patients with conditions like Parkinson's disease .
  • Sleep Disorders : As a precursor to melatonin, 5-HTP may improve sleep quality and help regulate sleep patterns .
  • Appetite Control : Some studies suggest that 5-HTP can aid in weight loss by promoting satiety and reducing food intake .
  • Neurological Disorders : Research indicates potential benefits for conditions such as anxiety, myoclonus, and fibromyalgia .

3. Clinical Studies and Findings

Several clinical studies have investigated the efficacy of 5-HTP in treating various conditions:

Table 1: Summary of Clinical Studies on 5-HTP

StudySample SizeConditionDosageDurationOutcome
25Depression (PD)50 mg/day4 weeksSignificant improvement in depressive symptoms
VariesUnipolar DepressionVariesVariesBetter than placebo; side effects noted
13 studiesDepressionVariesVariesRemission rate of 65%; methodological variability noted

Case Study Analysis

A systematic review conducted by researchers included thirteen studies focusing on the antidepressant effects of 5-HTP. The meta-analysis revealed a remission rate of approximately 65%, indicating a significant potential for treating depression. However, variability in study design and patient characteristics highlighted the need for more rigorous research protocols .

4. Safety and Side Effects

While generally considered safe when used appropriately, 5-HTP can cause side effects such as nausea, diarrhea, dizziness, and gastrointestinal discomfort. Serious adverse effects like serotonin syndrome may occur, particularly when combined with other serotonergic medications .

Table 2: Reported Side Effects of 5-HTP

Side EffectFrequency
NauseaCommon
DiarrheaCommon
DizzinessCommon
Serotonin SyndromeRare

5.

The biological activity of this compound underscores its potential as a therapeutic agent for mood disorders and other health conditions. While evidence supports its efficacy in reducing depressive symptoms and improving sleep quality, further research is necessary to establish standardized treatment protocols and assess long-term safety.

Properties

IUPAC Name

2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid
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InChI

InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)
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InChI Key

LDCYZAJDBXYCGN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
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DSSTOX Substance ID

DTXSID50859863
Record name (+/-)-5-Hydroxytryptophan
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Molecular Weight

220.22 g/mol
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Solubility

Solubilities: 2.5 g/100 mL in 50% boiling alcohol; 5.5 g/100 mL in water at 100 °C, In water, 1X10+4 mg/L at 5 °C
Record name 5-HYDROXYTRYPTOPHAN
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Mechanism of Action

The possible analgesic effect of 5-HTP may be accounted for, in part, by its conversion to serotonin. 5-HTP has also been found to increase plasma beta-endorphin and platelet met-enkephalin levels, which may signify a reinforcing effect upon an endogenous analgesic effect., The mechanism of the possible antidepressant activity of 5-HTP is accounted for by its conversion to the neurotransmitter serotonin which plays a central role in the affective state. Antidepressants may work by either binding to one or more of the family of serotonin 5-HT receptors (5-HT1 - 5-HT7) or by inhibiting the reuptake of serotonin. ...
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Color/Form

Minute rods or needles from ethanol

CAS No.

56-69-9, 114-03-4
Record name (±)-5-Hydroxytryptophan
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Record name 5-HYDROXYTRYPTOPHAN, DL-
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Melting Point

298-300 °C (decomposes), MP: 273 °C (decomposes); specific optical rotation: +16.0 deg at 22 °C (c=1 in 4M HCl); -32 deg at 22 °C (c=1 in H2O) /(S)-5-Hydroxytryptophan/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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